4-Hydroxy-1H-indole-5-carboxylic acid
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Overview
Description
4-Hydroxy-1H-indole-5-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and chemical properties. Indole derivatives are prevalent in natural products and pharmaceuticals, playing crucial roles in various biological processes
Preparation Methods
The synthesis of 4-Hydroxy-1H-indole-5-carboxylic acid typically involves several steps. One common method starts with resorcinol, which undergoes isomerization, catalytic hydrogenation, and cyclization with ethyl bromopyruvate to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
4-Hydroxy-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by various oxidizing agents, leading to the formation of quinonoid structures.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
4-Hydroxy-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-indole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit amyloid fibril formation, which is relevant in neurodegenerative diseases. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxy-1H-indole-5-carboxylic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals and materials
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C9H7NO3 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-hydroxy-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-8-5-3-4-10-7(5)2-1-6(8)9(12)13/h1-4,10-11H,(H,12,13) |
InChI Key |
LYTGNSALZGSKSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1C(=O)O)O |
Origin of Product |
United States |
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